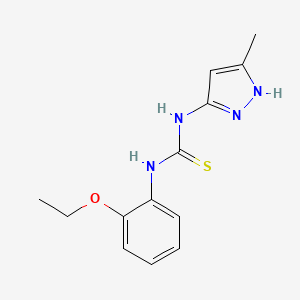
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as EMPTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in several scientific studies.
科学研究应用
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities in vitro and in vivo. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential as a diagnostic agent for certain cancers.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and its pharmacological properties can be easily evaluated using various assays. However, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea research. One area of interest is the development of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea and its potential toxicity in vivo.
合成方法
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl chloride in the presence of potassium carbonate and thiourea. Another method involves the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl isothiocyanate in the presence of triethylamine. These methods have been optimized to achieve high yields of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea with minimal impurities.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-18-11-7-5-4-6-10(11)14-13(19)15-12-8-9(2)16-17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPWJLLSRSMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
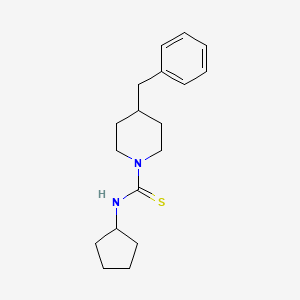
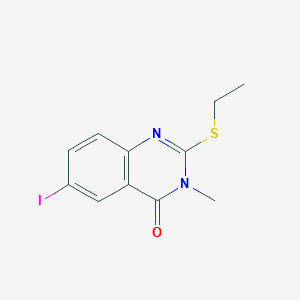

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
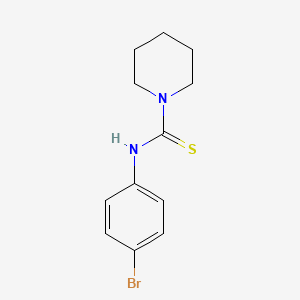

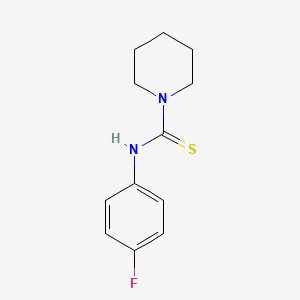
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)